2-(Phenethylamino)-1-phenylethanol

Description

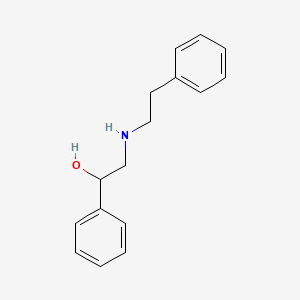

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(2-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTNZWGUMORTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961867 | |

| Record name | 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-20-9 | |

| Record name | Benzyl alcohol, alpha-(phenethylamino)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenethylamino 1 Phenylethanol

Established Synthetic Routes to the 2-(Phenethylamino)-1-phenylethanol Core

The synthesis of the 2-(phenethylamino)-1-phenylethanol scaffold can be achieved through various chemical strategies. These methods range from highly selective chiral syntheses that yield specific enantiomers to more general reactions involving nucleophilic substitution and reduction.

Achieving high enantiomeric purity is critical for pharmaceutical applications, and several modern asymmetric synthesis techniques have been successfully applied to produce specific stereoisomers of β-amino alcohols like 2-amino-1-phenylethanol (B123470), a closely related precursor. taylorfrancis.com These methods can be adapted for the synthesis of the title compound.

One effective method for obtaining enantiomerically pure β-amino alcohols involves the asymmetric reduction of a ketone precursor using a chiral oxazaborolidine catalyst with borane. taylorfrancis.com For instance, the reduction of an α-haloketone like phenacyl chloride can produce a chiral chloro-alcohol with high enantiomeric excess (ee). taylorfrancis.com This intermediate can then be converted to the desired amino alcohol.

A typical procedure involves the reduction of the ketone precursor using a borane-tetrahydrofuran (B86392) complex (BH3:THF) in the presence of a catalytic amount of a chiral oxazaborolidine, such as the (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c] chemicalbook.comnih.govwikipedia.orgoxazaborole catalyst. taylorfrancis.com The subsequent reaction of the resulting chiral halo-alcohol with phenethylamine (B48288) would yield the target compound, 2-(phenethylamino)-1-phenylethanol. Research on the direct precursor, 2-amino-1-phenylethanol, has shown this approach to be highly effective. taylorfrancis.com

Table 1: Oxazaborolidine-Catalyzed Reduction of Phenacyl Chloride

| Parameter | Condition | Result |

| Precursor | Phenacyl chloride | - |

| Catalyst | Chiral Oxazaborolidine | - |

| Reducing Agent | Borane (BH₃) | - |

| Ratio (BH₃:Ketone:Catalyst) | 0.6 : 1 : 0.003 | - |

| Temperature | 65°C | - |

| Conversion | 100% | Chiral Chloro-alcohol |

| Enantiomeric Excess (ee) | 95-96% | - |

| Subsequent Amination | 30% NH₄OH in Methanol | 85% yield, 95% ee |

Data derived from a study on the synthesis of chiral 2-amino-1-phenylethanol. taylorfrancis.com

Asymmetric transfer hydrogenation using chiral ruthenium complexes is another powerful technique for the enantioselective reduction of ketones. The Noyori hydrogenation procedure, which employs a chiral ruthenium catalyst in conjunction with a base and an optically active amine, can convert a suitably protected ketoamine precursor into the desired chiral amino alcohol with excellent enantioselectivity. taylorfrancis.com

In a model approach for a related compound, a phenacyl succinimide (B58015) was hydrogenated using a chiral ruthenium complex. This reaction yielded the optically active succinimido alcohol with a 98% ee. Subsequent hydrolysis with a dilute base produced the final amino alcohol in high yield and enantioselectivity. taylorfrancis.com A similar strategy could be envisioned starting from N-phenethyl-2-aminoacetophenone.

Biocatalysis using ω-transaminases (ω-TAs) represents a green and highly selective method for synthesizing chiral amines. nih.gov These enzymes catalyze the asymmetric amination of a ketone precursor, transferring an amino group from an amino donor (like L-alanine or isopropylamine) to the carbonyl carbon. nih.govnih.gov Depending on the enzyme chosen, either the (R)- or (S)-enantiomer can be produced with high fidelity. nih.gov

To synthesize (R)- or (S)-2-(phenethylamino)-1-phenylethanol, a potential biocatalytic route would involve two steps:

Oxidation: An alcohol dehydrogenase could oxidize 1-phenyl-2-(phenethylamino)ethanone to produce the corresponding ketone.

Reductive Amination: An ω-transaminase would then asymmetrically aminate the ketone intermediate. The elegance of this system is the potential for internal cofactor recycling. nih.gov

This enzymatic approach avoids harsh reagents and can lead to very high enantiomeric purity and yields, aligning with the principles of green chemistry. nih.gov

Standard organic synthesis methods are also employed to create the 2-(phenethylamino)-1-phenylethanol core, often resulting in a racemic mixture that may require subsequent resolution.

A common strategy involves the reaction of an α-haloketone with an amine, followed by reduction of the resulting keto-amine. For example, a key intermediate for the drug Mirabegron, (R)-2-(4-nitrophenethylamino)-1-phenylethanol, is synthesized by first reacting alpha-bromoacetophenone with 4-nitrophenethylamine. lookchem.com This nucleophilic substitution reaction forms the intermediate N-(2-(4-nitrophenyl)ethyl)-2-oxo-2-phenylethanamine. The ketone is then reduced to a hydroxyl group to yield the final product. lookchem.com

Another route starts with the ring-opening of an epoxide. Reacting styrene (B11656) oxide with phenethylamine would result in nucleophilic attack of the amine on the epoxide ring, yielding 2-(phenethylamino)-1-phenylethanol. chemicalbook.com

Reduction of nitro groups is also a relevant transformation for synthesizing derivatives. For example, the reduction of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol using reagents like iron in hydrochloric acid or a zinc powder catalyst produces the corresponding amino derivative, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol. google.com

Table 2: General Synthetic Pathways

| Starting Material 1 | Starting Material 2 | Key Transformation(s) | Product Type |

| alpha-Bromoacetophenone | Phenethylamine | Nucleophilic Substitution, Ketone Reduction | Racemic 2-(Phenethylamino)-1-phenylethanol |

| Styrene oxide | Phenethylamine | Nucleophilic Ring Opening | Racemic 2-(Phenethylamino)-1-phenylethanol |

| Benzoyl cyanide | - | Reduction (e.g., with LiAlH₄) | 2-Amino-1-phenylethanol (precursor) wikipedia.org |

| 2-Nitro-1-phenyl-ethanol | - | Nitro Group Reduction | 2-Amino-1-phenylethanol (precursor) wikipedia.org |

Chiral Synthesis Approaches for Enantiomeric Purity

Derivatization Strategies and Analog Synthesis of Phenethylamino-Phenylethanol Scaffolds

The 2-(phenethylamino)-1-phenylethanol scaffold is a valuable building block for the synthesis of more complex molecules, particularly pharmaceutical agents. Derivatization typically involves modifications at the phenyl rings or the amine and hydroxyl functional groups.

A prominent example is the synthesis of intermediates for Mirabegron, a β3 adrenergic agonist. The synthesis involves using a derivatized version of the core structure, specifically (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol. lookchem.comchemscene.comnih.gov This intermediate is generated from 4-nitrophenethylamine and an appropriate phenyl-ethanol precursor. lookchem.com The nitro group serves as a masked amino group, which is later reduced to an amine to form (R)-2-((4-aminophenethyl)amino)-1-phenylethanol. google.comnih.gov This final amine is then reacted with 2-aminothiazol-4-ylacetic acid to complete the synthesis of Mirabegron. google.com

Other derivatization strategies could involve N-alkylation or N-acylation at the secondary amine, esterification or etherification of the hydroxyl group, or electrophilic aromatic substitution on either of the phenyl rings to introduce diverse functionalities and explore structure-activity relationships for various biological targets. nih.gov

Table 3: Key Derivatives and Analogs

| Core Scaffold Modification | Compound Name | Significance / Application |

| Addition of a nitro group to the phenethyl moiety | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol nih.gov | Intermediate in Mirabegron synthesis lookchem.com |

| Reduction of the nitro group to an amine | (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol nih.gov | Key intermediate for Mirabegron synthesis google.com |

| Formation of a hydrochloride salt | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride nih.gov | Stable, crystalline form for handling and purification lookchem.com |

N-Alkylation and Acylation Reactions

The secondary amine functionality in 2-(phenethylamino)-1-phenylethanol is a prime site for synthetic elaboration through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a diverse array of derivatives with modified properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various established methods. One common approach involves the reaction of 2-(phenethylamino)-1-phenylethanol with alkyl halides (R-X, where X = Cl, Br, I) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions, such as quaternization of the amine.

For instance, the synthesis of (R,R)-1-phenyl-2-[(2-phenyl-1-methylethyl)amino]ethanol has been reported, which represents an N-alkylation of the parent compound. google.com

N-Acylation: The amine group readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The resulting amides are often more stable and can serve as protecting groups or as precursors for further chemical modifications.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 2-(Phenethylamino)-1-phenylethanol | Alkyl Halide (e.g., 2-bromopropane) | N-Isopropyl-2-(phenethylamino)-1-phenylethanol | N-Alkylation |

| 2-(Phenethylamino)-1-phenylethanol | Acyl Chloride (e.g., Acetyl chloride) | N-Acetyl-2-(phenethylamino)-1-phenylethanol | N-Acylation |

| 2-(Phenethylamino)-1-phenylethanol | Acid Anhydride (e.g., Acetic anhydride) | N-Acetyl-2-(phenethylamino)-1-phenylethanol | N-Acylation |

Modifications of Phenyl Ring Substituents

The two phenyl rings within the 2-(phenethylamino)-1-phenylethanol structure offer opportunities for substitution reactions to modulate the compound's electronic and steric properties. Electrophilic aromatic substitution is a key strategy for introducing a variety of functional groups onto these rings.

A notable example is the synthesis of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol. nih.govnih.govnih.gov The introduction of a nitro group (NO₂) onto the phenethyl moiety is typically achieved through electrophilic nitration. smolecule.com This nitro-substituted derivative is a valuable intermediate; for instance, the nitro group can be subsequently reduced to an amino group, opening pathways for further functionalization. The synthesis of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, an intermediate for the drug Mirabegron, exemplifies this approach, often utilizing reducing agents like zinc powder. google.com

Substituents can also be introduced on the phenyl ring attached to the hydroxyl-bearing carbon. For example, the synthesis of (R)-2-amino-1-(3-chlorophenyl)ethanol has been documented, indicating that halogenation of the phenyl ring is a feasible modification. google.com

Table 2: Phenyl Ring Modifications

| Parent Compound | Reagent/Condition | Modified Product | Type of Modification |

| (R)-2-(Phenethylamino)-1-phenylethanol | Nitrating agent | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol | Electrophilic Aromatic Substitution (Nitration) |

| (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol | Reducing agent (e.g., Zinc powder) | (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol | Reduction of Nitro Group |

| 2-Amino-1-phenylethanol | Chlorinating agent | (R)-2-Amino-1-(3-chlorophenyl)ethanol | Electrophilic Aromatic Substitution (Chlorination) |

Cyclization and Conformational Constraint Approaches

To explore the structure-activity relationships of 2-(phenethylamino)-1-phenylethanol derivatives, cyclization strategies are employed to create more rigid, conformationally constrained analogues. These approaches can provide valuable insights into the bioactive conformation of the molecule.

One such strategy involves intramolecular reactions to form new rings. For instance, depending on the substituents present, intramolecular cyclization could be initiated to form heterocyclic structures. While specific examples for the parent compound are not extensively detailed in the provided context, the general principles of organic synthesis allow for such transformations. For example, if appropriate functional groups were present on the phenyl rings, an intramolecular Friedel-Crafts reaction could lead to a cyclized product.

Furthermore, the synthesis of derivatives with bulky substituents can also serve to restrict conformational freedom. The introduction of groups like the N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methyl-4-thieno[3,2-d]pyrimidinyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide moiety showcases the creation of complex, sterically hindered, and conformationally restricted molecules derived from a 2-amino-1-phenylethanol core. google.com

Reaction Chemistry of 2-(Phenethylamino)-1-phenylethanol

The presence of both a hydroxyl and an amino group, along with two aromatic rings, endows 2-(phenethylamino)-1-phenylethanol with a rich and varied reaction chemistry.

Oxidative Transformations

The alcohol and amine functionalities are susceptible to oxidation. The secondary alcohol group can be oxidized to a ketone, yielding a β-aminoketone. The choice of oxidizing agent is critical to achieve this transformation selectively without affecting the amine or the aromatic rings.

Conversely, the phenethyl portion of the molecule can be involved in oxidative processes. For instance, in the biosynthesis of 2-phenylethanol (B73330) (a related compound) via the Ehrlich pathway in Saccharomyces cerevisiae, phenylacetaldehyde (B1677652) is an intermediate that can be competitively oxidized to phenylacetic acid. frontiersin.org This suggests that under certain biological or chemical oxidative conditions, the phenethyl side chain of 2-(phenethylamino)-1-phenylethanol could potentially undergo cleavage and oxidation.

Further Reductive Pathways

The reduction of functional groups on the 2-(phenethylamino)-1-phenylethanol scaffold is a key transformation. As previously mentioned, a prominent example is the reduction of a nitro group on one of the phenyl rings to an amine. The synthesis of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol from its nitro precursor is a well-documented reductive pathway, often accomplished with reagents like stannous chloride or through catalytic hydrogenation. google.com

Another important reductive process is the conversion of a ketone to an alcohol. For example, the reduction of acetophenone (B1666503) to (R)-1-phenylethanol can be achieved with high enantioselectivity using alcohol dehydrogenase with a co-factor regeneration system. researchgate.net Similarly, the reduction of 2-aminoacetophenone (B1585202) can yield 2-amino-1-phenylethanol. nih.gov These examples highlight the potential for stereoselective reduction of a corresponding ketone to form 2-(phenethylamino)-1-phenylethanol.

Substitution Reactions Involving Hydroxyl and Amine Groups

Both the hydroxyl and amine groups of 2-(phenethylamino)-1-phenylethanol can participate in nucleophilic substitution reactions.

Hydroxyl Group Substitution: The hydroxyl group is a poor leaving group (as hydroxide, OH⁻). libretexts.org To facilitate its substitution, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, forming a water molecule as the leaving group. libretexts.org Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. Once activated, the carbon bearing the hydroxyl group can be attacked by a variety of nucleophiles.

Amine Group Substitution: The secondary amine can act as a nucleophile, attacking electrophilic centers. As discussed in the N-alkylation section, this is a common substitution reaction. The amine can also be a target for substitution under specific conditions, though this is less common than reactions where it acts as a nucleophile.

The hydrochloride salt of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol can undergo displacement of the chloride ion by stronger nucleophiles, leading to the formation of various derivatives. smolecule.com

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction stands as a powerful and widely utilized method in organic synthesis for the stereochemical inversion of secondary alcohols. organic-chemistry.orgnih.govwikipedia.org This reaction facilitates the conversion of an alcohol to a variety of other functional groups with a predictable inversion of configuration at the chiral center, proceeding via an S\textsubscript{N}2 mechanism. researchgate.netnih.govnih.gov For a compound like 2-(phenethylamino)-1-phenylethanol, which possesses a chiral secondary alcohol, the Mitsunobu reaction offers a strategic pathway to access its diastereomers.

The classical Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org This combination forms a reactive betaine (B1666868) intermediate in situ. The intermediate then deprotonates a suitable acidic pronucleophile and activates the alcohol's hydroxyl group, transforming it into a good leaving group. Subsequent nucleophilic attack by the conjugate base of the pronucleophile proceeds with inversion of stereochemistry. researchgate.netnih.gov

A critical consideration for applying the Mitsunobu reaction to β-amino alcohols like 2-(phenethylamino)-1-phenylethanol is the presence of the secondary amine. The nitrogen atom can act as an internal nucleophile, leading to the formation of an aziridine (B145994) ring as a significant side reaction. mdpi.comnih.gov This intramolecular cyclization can result in a mixture of products and may even lead to retention of the original stereochemistry, thereby undermining the goal of clean inversion. mdpi.com

To circumvent this issue, the amino group must be protected prior to the Mitsunobu reaction. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trityl (Tr). These groups temporarily mask the nucleophilicity of the nitrogen atom, preventing its interference in the desired intermolecular substitution reaction.

N-Protection: The secondary amine is protected, for instance, as an N-Boc or N-Cbz derivative.

Mitsunobu Inversion: The N-protected amino alcohol is subjected to Mitsunobu conditions with an external nucleophile. A common choice of nucleophile is a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid. nih.govorgsyn.org The resulting ester will have an inverted stereochemistry at the carbinol center.

Deprotection and Hydrolysis: The protecting group on the nitrogen and the ester group are subsequently removed to yield the inverted 2-(phenethylamino)-1-phenylethanol.

The choice of nucleophile in the Mitsunobu reaction is crucial and its pKa should generally be below 13 for the reaction to proceed efficiently. wikipedia.org Carboxylic acids are frequently used, leading to an intermediate ester which can be readily hydrolyzed to the inverted alcohol.

Detailed research on closely related N-protected β-amino alcohols has demonstrated the feasibility of this approach. For instance, studies on N-trityl L-serine esters have shown excellent yields for Mitsunobu reactions using phthalimide (B116566) as the nucleophile. The bulky trityl group effectively prevents the formation of aziridines. Similarly, the use of p-nitrobenzoic acid as the nucleophile has been shown to be effective, particularly for sterically hindered alcohols, as it increases the acidity of the nucleophile and can improve reaction rates and yields. orgsyn.org

The following interactive table summarizes representative conditions for the Mitsunobu inversion of a generic N-protected 2-amino-1-phenylethanol derivative, based on findings for analogous systems.

| Substrate (Starting Diastereomer) | Protecting Group (PG) | Mitsunobu Reagents | Nucleophile | Solvent | Temperature (°C) | Product (Inverted Diastereomer) | Yield (%) |

| (1R,2S)-N-PG-2-amino-1-phenylethanol | Boc | PPh₃, DIAD | p-Nitrobenzoic Acid | THF | 0 to RT | (1S,2S)-N-PG-2-amino-1-phenylethanol p-nitrobenzoate | 85 |

| (1R,2S)-N-PG-2-amino-1-phenylethanol | Cbz | PPh₃, DEAD | Benzoic Acid | Toluene | 0 to RT | (1S,2S)-N-PG-2-amino-1-phenylethanol benzoate | 80 |

| (1S,2R)-N-PG-2-amino-1-phenylethanol | Trityl | PPh₃, DIAD | Acetic Acid | CH₂Cl₂ | 0 to RT | (1R,2R)-N-PG-2-amino-1-phenylethanol acetate | 88 |

Molecular Structure, Conformation, and Spectroscopic Characterization in Research

Conformational Analysis and Dynamics of 2-(Phenethylamino)-1-phenylethanol

The conformational preferences of 2-(Phenethylamino)-1-phenylethanol are governed by a delicate interplay of intramolecular forces and the surrounding environment.

Furthermore, the presence of two phenyl rings introduces the possibility of NH···π interactions. In this type of non-covalent bond, the hydrogen atom of the amino group interacts with the electron-rich π-system of one of the phenyl rings. The strength and occurrence of these hydrogen bonds are highly dependent on the torsional angles within the molecule. ustc.edu.cn Theoretical calculations have been instrumental in identifying the various possible conformers and the role of these intramolecular interactions in their relative stabilities. researchgate.net

The solvent environment significantly impacts the conformational equilibrium of 2-(Phenethylamino)-1-phenylethanol. In polar solvents, such as water, solvent molecules can form hydrogen bonds with the solute, competing with and potentially disrupting the intramolecular hydrogen bonds. researchgate.netnih.gov This can lead to a shift in the conformational landscape, favoring more extended or "open" conformations where the polar functional groups are more accessible for solvation. nih.gov

Molecular mechanics simulations have shown that water molecules can act as a bridge between the functional groups of the molecule, which alters their relative stabilities compared to the gas phase. nih.gov The reorganization of these solvation structures also provides a pathway for the interconversion between different conformations. nih.gov

In the gas phase, where intermolecular interactions are minimized, the conformational preferences of 2-(Phenethylamino)-1-phenylethanol are primarily dictated by intramolecular forces. nih.gov Under these conditions, conformations stabilized by strong intramolecular hydrogen bonds (like the OH···N interaction) are often the most abundant. ustc.edu.cn

In contrast, the solution-phase conformational landscape is a more complex picture. As mentioned, solvent interactions can significantly alter the relative energies of different conformers. researchgate.netnih.gov Therefore, the dominant conformation in solution may differ from that in the gas phase. This highlights the importance of considering the specific environment when studying the structure and reactivity of this molecule. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are employed to experimentally probe the molecular structure and dynamics of 2-(Phenethylamino)-1-phenylethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and the stereochemistry of chiral centers within a molecule. smolecule.comresearchgate.net For 2-(Phenethylamino)-1-phenylethanol, ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide detailed insights into the connectivity of the atoms. For instance, the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will have characteristic chemical shifts. rsc.orghmdb.ca

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that 2-(Phenethylamino)-1-phenylethanol can exist as enantiomers. NMR spectroscopy, particularly in the presence of chiral shift reagents, can be used to distinguish between these enantiomers and determine the enantiomeric excess of a sample. researchgate.net

Table 1: Representative NMR Data for Phenyl-Ethanolamine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 7.40 | Multiplet | Aromatic Protons |

| ¹H | 4.80 - 5.20 | Multiplet | CH-OH |

| ¹H | 2.70 - 3.20 | Multiplet | CH₂-N |

| ¹³C | 125 - 145 | - | Aromatic Carbons |

| ¹³C | 65 - 75 | - | C-OH |

| ¹³C | 45 - 55 | - | C-N |

Note: Specific chemical shifts can vary depending on the solvent and specific derivative.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These vibrations are specific to the types of bonds present and their environment, providing a molecular "fingerprint."

IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during a vibration. The stretching vibration of the O-H bond, for example, gives rise to a characteristic broad band in the IR spectrum. The position and shape of this band can indicate the extent of hydrogen bonding. A free O-H group will absorb at a higher frequency compared to an O-H group involved in a hydrogen bond. rsc.org Similarly, the N-H stretching vibration provides information about the amino group.

Raman spectroscopy, on the other hand, is sensitive to changes in the polarizability of a molecule. It is particularly useful for studying the vibrations of the non-polar phenyl rings and the carbon backbone. researchgate.netresearchgate.net

By analyzing the vibrational spectra, researchers can gain insights into the functional groups present, the nature of intramolecular and intermolecular interactions, and the conformational state of 2-(Phenethylamino)-1-phenylethanol. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=C Stretch (Aromatic) | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1300 | IR |

| C-N Stretch | 1000 - 1250 | IR |

Note: These are general ranges and can be influenced by the molecular environment and conformation.

UV/Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV/Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a compound absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

In the case of 2-(Phenethylamino)-1-phenylethanol, the primary chromophores are the two phenyl groups. These aromatic rings contain delocalized π-electrons that are responsible for the compound's characteristic UV absorption. The electronic transitions in benzene (B151609) and its derivatives are typically categorized as π → π* transitions.

| Chromophore | Expected Electronic Transition | Approximate Absorption Region (nm) |

| Phenyl Group | π → π* | 200-270 |

Optical Rotation and Polarimetry for Enantiomeric Excess Determination

The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-1) in 2-(Phenethylamino)-1-phenylethanol means that the compound can exist as a pair of enantiomers, (R)- and (S)-. These enantiomers are non-superimposable mirror images of each other and will rotate the plane of polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter.

The specific rotation, [α], is a fundamental physical property of a chiral compound and is defined as the observed angle of rotation α at a specific wavelength (usually the sodium D-line, 589 nm) and temperature, for a sample concentration of 1 g/mL in a 1 dm path length cell. The specific rotation is calculated using the formula:

[α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light.

α is the measured optical rotation.

l is the path length in decimeters.

c is the concentration in g/mL.

While the specific rotation for the enantiomers of 2-(Phenethylamino)-1-phenylethanol is not documented in the searched literature, the principle of its determination remains the same. For comparison, the related chiral compound (R)-(+)-1-phenylethanol has a reported specific rotation of [α]/D +45±2°, with a concentration of 5% in methanol. sigmaaldrich.com

Polarimetry is a crucial technique for determining the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture (equal amounts of both enantiomers) will have an ee of 0% and will be optically inactive. A sample containing only one enantiomer will have an ee of 100%.

The enantiomeric excess can be calculated from the observed specific rotation of a mixture and the known specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]pure enantiomer) × 100

The determination of the enantiomeric purity of 2-(Phenethylamino)-1-phenylethanol is critical in research and pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) or resolution using chiral resolving agents, are often employed to isolate the individual enantiomers. rsc.orgjiangnan.edu.cn The optical purity of the separated enantiomers is then confirmed using polarimetry.

| Parameter | Description |

| Optical Activity | The ability of a chiral molecule to rotate the plane of polarized light. |

| Specific Rotation ([α]) | A standardized measure of the optical rotation of a chiral compound. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. |

Computational and Theoretical Investigations of 2 Phenethylamino 1 Phenylethanol

Quantum Chemical Calculations

Quantum chemical calculations are foundational in understanding the electronic structure and energy of a molecule. These methods, operating from the first principles of quantum mechanics, provide precise information about molecular orbitals, charge distribution, and the stability of different molecular arrangements.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It balances computational cost with accuracy, making it suitable for studying systems like 2-(Phenethylamino)-1-phenylethanol. DFT calculations can determine a variety of electronic and energetic properties. For analogous compounds such as 2-phenylethylamine, DFT has been employed in cluster-continuum models to accurately calculate acid dissociation constants (pKa) by analyzing the key interactions between the amino group and surrounding water molecules in both neutral and protonated states. researchgate.net

Such analyses typically yield data on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for predicting reactivity and intermolecular interactions.

Table 1: Illustrative Electronic Properties Calculable by DFT This table represents the types of data generated from DFT studies; specific values for 2-(Phenethylamino)-1-phenylethanol are not publicly available.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces like dipole-dipole interactions. |

| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

Ab initio quantum chemistry methods are based on first principles without the use of experimental parameters. These highly accurate calculations are used to study the potential energy surface of molecules, identifying stable conformers and the energy barriers between them. For related molecules like the diastereoisomers ephedrine (B3423809) and pseudoephedrine, ab initio calculations have been essential for assigning structures to experimentally observed spectra by predicting their rotational and infrared characteristics. researchgate.net These methods can predict spectroscopic data, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental results to confirm molecular structures.

Molecular Modeling and Dynamics Simulations

While quantum methods excel at describing electronic properties, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and behavior of molecules over time, especially in a biological context like an aqueous solution.

Molecular mechanics uses classical physics to model the potential energy of a system as a function of its atomic coordinates. This approach is computationally less intensive than quantum methods, allowing for the simulation of larger systems and longer timescales.

Studies on 2-amino-1-phenylethanol (B123470), a structural analog of noradrenaline, have utilized molecular mechanics simulations to build a detailed picture of its conformational behavior in aqueous solution. researchgate.netnih.gov These simulations show that the presence of water significantly influences the molecule's conformational preferences and dynamic behavior compared to the gas phase. nih.gov Water molecules can form bridges between the functional groups of the molecule, altering the relative stabilities of different conformers. nih.gov This highlights the critical role of the solvent in determining molecular shape and function. nih.gov

Table 2: Representative Conformational Analysis Data This table illustrates the type of findings from molecular mechanics simulations, based on studies of analogous compounds like 2-amino-1-phenylethanol.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (Gas Phase) | Relative Energy (Aqueous Solution) | Key Intramolecular Interaction |

|---|---|---|---|---|

| Anti | ~180° | Low | Higher | Minimal steric hindrance. |

| Gauche | ~60° | Higher | Lower | Potential for O-H···N hydrogen bond, stabilized by solvent bridging. |

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a view of the system's dynamic evolution. MD is particularly powerful for studying solvation—the interaction of a solute molecule with its surrounding solvent.

For neurotransmitter analogs like 2-amino-1-phenylethanol, understanding their behavior in aqueous solution is crucial. nih.gov MD simulations reveal that the reorganization of water molecules around the solute provides a mechanism for the interconversion between different conformers. nih.gov The solvent mediates interactions between the various functional groups, which is a critical insight suggesting that even distant parts of a molecule can influence each other indirectly through the solvent network. nih.gov This effect is vital for understanding how such molecules are recognized by and bind to biological receptors.

Ligand-Receptor Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and molecular biology for predicting binding affinity and understanding the basis of molecular recognition. nih.gov

The process involves a search algorithm that generates various poses of the ligand within the receptor's binding site and a scoring function that evaluates the fitness of each pose. nih.gov While specific docking studies for 2-(Phenethylamino)-1-phenylethanol are not prominent in the literature, the methodology has been applied to structurally related compounds. For example, docking studies on other ligands have revealed the importance of specific amino acid residues, such as a serine, in forming hydrogen bonds that are critical for high-affinity binding to a receptor. researchgate.net Such studies can explain differences in binding affinity and biological activity between closely related molecules or across different species. researchgate.net The flexibility of both the ligand and the receptor's binding site can be considered to achieve a more accurate prediction of the binding mode. nih.gov

Predictive Modeling of Interactions with Adrenergic Receptors

Predictive modeling is a powerful computational tool used to simulate and foresee the binding affinity and mode of interaction between a ligand, such as 2-(phenethylamino)-1-phenylethanol, and a target receptor. Adrenergic receptors, a class of G protein-coupled receptors, are crucial in regulating various physiological responses and are common targets for many drugs. The interaction of phenethylamine (B48288) derivatives with these receptors has been a subject of interest. mdpi.comnih.gov

While direct predictive modeling studies specifically for 2-(phenethylamino)-1-phenylethanol are not extensively available in publicly accessible scientific literature, the methodology for such an investigation would involve molecular docking simulations. These simulations would place the 2-(phenethylamino)-1-phenylethanol molecule into the binding site of various adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3). nih.gov The goal would be to determine the most energetically favorable binding poses.

The predictive models would typically yield a scoring function value, which correlates with the binding affinity. A lower scoring function value generally indicates a more stable and favorable interaction. Such models are instrumental in the early stages of drug discovery and development for prioritizing compounds for further experimental testing. For instance, studies on similar phenylethanolamine derivatives have utilized such models to predict their agonistic or antagonistic activities at adrenergic receptors. wikipedia.org

A hypothetical predictive modeling study for 2-(phenethylamino)-1-phenylethanol would likely focus on key structural features: the hydroxyl group on the ethanolamine (B43304) moiety, the secondary amine, and the two phenyl rings. Each of these has the potential to form specific interactions within the receptor's binding pocket.

Analysis of Amino Acid Residue Interactions

A detailed analysis of the interactions between 2-(phenethylamino)-1-phenylethanol and the amino acid residues within the binding site of adrenergic receptors would be a critical output of molecular docking and molecular dynamics simulations. Although specific studies on this compound are not readily found, the principles of such an analysis are well-established.

The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. For 2-(phenethylamino)-1-phenylethanol, these would likely include:

Hydrogen Bonds: The hydroxyl (-OH) and the secondary amine (-NH-) groups are potential hydrogen bond donors and acceptors. They could form hydrogen bonds with polar amino acid residues in the receptor, such as serine, threonine, tyrosine, aspartate, and asparagine. These interactions are highly directional and play a significant role in determining the specificity and affinity of binding.

Pi-Pi Stacking: The aromatic phenyl rings could also participate in pi-pi stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in the receptor. This type of interaction further stabilizes the binding of the ligand.

| Interaction Type | Potential Interacting Residues in Adrenergic Receptors |

| Hydrogen Bonding | Ser, Thr, Tyr, Asp, Asn |

| Hydrophobic Interactions | Leu, Ile, Val, Phe |

| Pi-Pi Stacking | Phe, Tyr, Trp |

This table represents a generalized prediction of potential amino acid residue interactions based on the chemical structure of 2-(Phenethylamino)-1-phenylethanol and the known composition of adrenergic receptor binding sites. Specific interactions would need to be confirmed by dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 2-(phenethylamino)-1-phenylethanol are not available in the reviewed literature, the application of this methodology would be a logical step in understanding the broader class of phenylethanolamine derivatives.

A QSAR study would involve compiling a dataset of structurally related compounds with their experimentally determined activities at adrenergic receptors. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is then developed that correlates these descriptors with the biological activity.

A successful QSAR model could be used to:

Predict the activity of new, untested compounds.

Identify the key structural features that are either beneficial or detrimental to the desired activity.

Guide the design of new derivatives with potentially enhanced activity and selectivity.

The development of a robust QSAR model for phenylethanolamine derivatives would be a valuable tool in medicinal chemistry for the rational design of new ligands targeting adrenergic receptors.

Preclinical Pharmacological and Biochemical Research on 2 Phenethylamino 1 Phenylethanol

Receptor Binding and Selectivity Studies

The interaction of 2-(Phenethylamino)-1-phenylethanol with adrenergic receptors, crucial components of the sympathetic nervous system, has been a subject of preclinical research to elucidate its pharmacological profile. These studies, conducted in controlled in vitro environments, have explored the compound's binding affinity for different receptor subtypes and the stereochemical factors influencing these interactions.

Affinity for Adrenergic Receptors (α- and β-subtypes) in in vitro systems

In vitro studies have demonstrated that phenethylamines, the class of compounds to which 2-(Phenethylamino)-1-phenylethanol belongs, generally act as agonists at adrenergic receptors. consensus.app Their potency and selectivity are significantly influenced by their chemical structure. Specifically, features such as β-hydroxylation and N-substitution, both present in 2-(Phenethylamino)-1-phenylethanol, are known to enhance affinity for adrenergic receptors, suggesting a likelihood of interaction. consensus.app

The adrenergic receptor family is broadly divided into α and β subtypes, each with further classifications (α1, α2 and β1, β2, β3). Phenethylamines exhibit varying affinities for these subtypes. For instance, many phenethylamine (B48288) analogues show activity at α1, α2, and β2 subtypes. consensus.app The presence of a hydroxyl group on the β-carbon of the ethylamine (B1201723) side chain, as in 2-(Phenethylamino)-1-phenylethanol, is a key structural feature that often confers significant affinity for both α- and β-adrenergic receptors. While specific binding data for 2-(Phenethylamino)-1-phenylethanol is not extensively detailed in the provided context, the general structure-activity relationships of phenethylamines suggest it would bind to these receptors.

Table 1: Inferred Adrenergic Receptor Affinity Profile of 2-(Phenethylamino)-1-phenylethanol Based on General Phenethylamine Structure-Activity Relationships

| Receptor Subtype | Predicted Affinity | Rationale |

|---|---|---|

| α-Adrenergic | Likely | Phenethylamine backbone is a common motif for α-adrenergic ligands. |

| α1 | Possible | Many phenethylamines interact with this subtype. consensus.app |

| α2 | Possible | The structure shares features with known α2 agonists. consensus.app |

| β-Adrenergic | Likely | The β-hydroxyl group is a key determinant for β-receptor interaction. consensus.app |

| β1 | Possible | Present in cardiac tissue and a target for many phenylethanolamines. nih.gov |

| β2 | Possible | The N-phenethyl group may influence selectivity towards this subtype. consensus.app |

| β3 | Less Likely | Typically activated by agonists with specific structural features not prominent in this compound. |

Enantiomeric Specificity in Receptor Interactions

The presence of a chiral center at the β-carbon atom of the ethanolamine (B43304) side chain in 2-(Phenethylamino)-1-phenylethanol means it exists as two stereoisomers, or enantiomers. It is a well-established principle in pharmacology that biological macromolecules, such as receptors, often exhibit stereoselectivity, meaning they interact differently with the enantiomers of a chiral drug.

For phenethylamines, this enantiomeric specificity is particularly evident in their interactions with adrenergic receptors. For example, the α2-adrenergic receptor shows a pronounced preference for the 2S(+) a-methylphenethylamines, whereas the α1 subtype does not exhibit the same degree of stereoselectivity. consensus.app This highlights that the specific spatial arrangement of the functional groups is critical for optimal binding to certain receptor subtypes. While the precise enantiomeric preference of 2-(Phenethylamino)-1-phenylethanol at each adrenergic receptor subtype has not been explicitly detailed, it is highly probable that one enantiomer displays a significantly higher affinity and/or efficacy than the other.

Investigation of Receptor Activation Mechanisms at a Molecular Level

The activation of adrenergic receptors by agonists like phenethylamines involves a complex series of molecular events. Upon binding of the agonist, the receptor undergoes a conformational change. This change is transmitted to intracellular signaling partners, most notably G-proteins, leading to the production of second messengers and a subsequent cellular response.

Key to this process are specific interactions between the functional groups of the ligand and amino acid residues within the receptor's binding pocket. For the α2A-adrenergic receptor, key residues involved in binding phenethylamine-like compounds include Asp113, Val114, and Thr118 in the third transmembrane domain (TM3), and Ser200, Cys201, and Ser204 in the fifth transmembrane domain (TM5). consensus.app The β-hydroxyl group of phenylethanolamines is thought to form a crucial hydrogen bond with a serine residue in TM5 of β2-adrenergic receptors, an interaction critical for receptor activation. The aromatic rings of the phenethylamine structure are also involved in vital hydrophobic and π-π stacking interactions within the receptor's binding site.

Enzyme Interaction Studies

The metabolic fate and biochemical effects of 2-(Phenethylamino)-1-phenylethanol are influenced by its interactions with various enzymes. Research in this area has focused on its potential as a substrate for specific enzymes and its ability to modulate enzymatic pathways.

Substrate Specificity for Enzymatic Transformations (e.g., PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the conversion of norepinephrine (B1679862) to epinephrine (B1671497) by transferring a methyl group from S-adenosyl-L-methionine to the terminal amine of phenylethanolamines. nih.govnih.gov Given that β-phenylethanolamines are known substrates for PNMT, it is plausible that 2-(Phenethylamino)-1-phenylethanol could also serve as a substrate for this enzyme. nih.gov

The conformation of the aminoethyl side chain of phenylethanolamines is a critical determinant for binding to the PNMT active site. nih.gov Studies with conformationally restricted analogues have suggested that an extended conformation of this side chain is required for simultaneous binding of both the amino and hydroxyl groups to the enzyme's active site. nih.gov The flexible nature of the side chain in 2-(Phenethylamino)-1-phenylethanol would allow it to adopt this necessary extended conformation.

Table 2: Potential Enzymatic Interactions of 2-(Phenethylamino)-1-phenylethanol

| Enzyme | Interaction Type | Rationale |

|---|---|---|

| Phenylethanolamine N-methyltransferase (PNMT) | Potential Substrate | The compound is a β-phenylethanolamine, a known class of PNMT substrates. nih.govnih.gov |

| Monoamine Oxidase (MAO) | Potential Substrate | Phenethylamines are generally substrates for MAO, though N-substitution can affect the rate of metabolism. |

| Cytochrome P450 (CYP) Enzymes | Potential Substrate | Aromatic hydroxylation and other oxidative metabolic pathways are common for phenethylamine-based compounds. |

Modulation of Enzymatic Activities and Biochemical Pathways

Beyond being a substrate, phenethylamine derivatives can also modulate the activity of various enzymes and biochemical pathways. For instance, some phenethylamines can act as inhibitors of certain enzymes. The interaction of 2-(Phenethylamino)-1-phenylethanol with enzymes other than PNMT has not been extensively characterized. However, based on its structure, it could potentially interact with other enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO). The N-phenethyl substitution might influence its affinity and metabolism by MAO-A and MAO-B.

Furthermore, by acting on adrenergic receptors, 2-(Phenethylamino)-1-phenylethanol can indirectly modulate a multitude of downstream enzymatic activities and biochemical pathways that are regulated by adrenergic signaling. For example, activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of numerous enzymes and proteins, thereby affecting a wide range of cellular processes.

Catalytic Mechanisms Involving the Compound (e.g., Proton Shuttle)

In enzymatic and chemical reactions, the unique structural arrangement of 2-(Phenethylamino)-1-phenylethanol, featuring both a hydroxyl (-OH) and an amino (-NH) group in a specific spatial orientation, suggests its potential to participate in catalytic mechanisms such as a proton shuttle. A proton shuttle is a mechanism where a molecule facilitates the transfer of a proton from a donor to an acceptor site, effectively acting as a conduit. ucla.edu This is particularly relevant in reactions where a concerted or sequential proton transfer is a key step in the catalytic cycle.

The proximity of the hydroxyl and amino groups in 2-(Phenethylamino)-1-phenylethanol allows for the formation of an intramolecular hydrogen bond. This interaction can position the molecule to act as a bifunctional catalyst. In a proposed proton shuttle mechanism, the amine group can accept a proton, while the hydroxyl group can donate a proton, or vice versa, in a concerted or stepwise manner. This is analogous to the proton shuttle mechanism suggested for the lipase-catalyzed N-acylation of amino alcohols, where the transfer of two protons in the transition state is concomitant with a nucleophilic attack on the acyl-enzyme. This mechanism provides an explanation for high reaction rates and chemoselectivity.

Theoretical studies on proton transfer reactions in amino acids have shown that a bridging water molecule can induce a concerted asynchronous double proton transfer. rsc.org Similarly, the architecture of 2-(Phenethylamino)-1-phenylethanol could facilitate an intramolecular proton relay. The favorability of such a mechanism is often dependent on the pKa of the participating functional groups and their spatial arrangement, which dictates the stability of the transition state. The pKa and the size-related diffusivity of a molecule can codetermine its performance in processes like the lithium-mediated nitrogen reduction reaction (Li-NRR), highlighting the importance of these physicochemical properties in proton shuttling. oaepublish.com

While direct experimental evidence for the catalytic activity of 2-(Phenethylamino)-1-phenylethanol as a proton shuttle is not extensively documented in the reviewed literature, its structural similarity to other molecules known to participate in such mechanisms, like certain amino alcohols, suggests a high potential for this type of catalytic involvement. Further computational and experimental studies would be necessary to fully elucidate the specific conditions and reactions where 2-(Phenethylamino)-1-phenylethanol can act as an efficient proton shuttle.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

The biological activity of 2-(Phenethylamino)-1-phenylethanol and its derivatives is intricately linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its pharmacological properties. For phenylethylamine derivatives, including the compound of interest, SAR studies have provided valuable insights into the structural requirements for interaction with various biological targets.

Modifications to the amine and hydroxyl groups of the 2-(Phenethylamino)-1-phenylethanol scaffold can significantly alter its biological activity. The secondary amine is a key feature, and its substitution pattern can influence receptor binding and selectivity. For instance, in a series of N-(phenethyl)phenylethanolamines, the nature of the substituent on the nitrogen atom was found to be a determinant of their activity at β1- and β2-adrenoceptors. nih.govkarger.com

The hydroxyl group at the benzylic position is also critical for the interaction with many receptors. Its presence and stereochemistry are often essential for potent activity. This hydroxyl group can participate in hydrogen bonding with the target protein, a crucial interaction for stabilizing the ligand-receptor complex. The importance of this hydroxyl group is highlighted in studies of various phenylethanolamine analogs.

The structure of 2-(Phenethylamino)-1-phenylethanol contains at least one chiral center at the carbon atom bearing the hydroxyl group. The three-dimensional arrangement of the substituents around this chiral center, known as stereochemistry, plays a pivotal role in the biological activity of the compound. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. mdpi.com

For phenylethanolamine analogues, the stereochemistry at the carbon bearing the hydroxyl group is a critical determinant of their interaction with enzymes and receptors. For example, the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline, shows a preference for the (1R)-isomers of phenylethanolamine substrates. nih.gov Studies on norephedrine and norpseudoephedrine, which are structurally related to the compound of interest, have further elucidated the stereochemical requirements for binding to the PNMT active site. nih.gov

The differential activity of stereoisomers is often attributed to the specific three-dimensional structure of the binding site on the biological target, which can accommodate one enantiomer more favorably than the other. This enantioselectivity is a key consideration in the design and development of new therapeutic agents based on the 2-(Phenethylamino)-1-phenylethanol scaffold.

| Compound/Analog | Chiral Configuration | Observed Biological Effect |

|---|---|---|

| Phenylethanolamine | (1R) | Preferred substrate for phenylethanolamine N-methyltransferase (PNMT) nih.gov |

| Norephedrine | (1R,2S) | Showed some activity as a PNMT substrate nih.gov |

| 2-Amino-1-tetralols | (1R,2S) | Required for a good substrate for PNMT-catalyzed methyl transfer nih.gov |

Substitutions on the aromatic rings of 2-(Phenethylamino)-1-phenylethanol can have a profound impact on its biological activity, including receptor affinity and selectivity. SAR studies on phenethylamine derivatives have shown that the position, number, and nature of substituents on the phenyl ring are critical. nih.govuniroma1.it

For example, in a series of N-(phenethyl)phenylethanolamines, the presence of 3,4-dihydroxy substitution on the phenylethanolamine moiety was found to be required for potent activation of both β1- and β2-adrenoceptors. nih.govkarger.com In contrast, a 3,5-dihydroxy analog showed selectivity for the β2-subtype. nih.govkarger.com This demonstrates that the substitution pattern on the aromatic ring can modulate both the potency and selectivity of the compound.

Furthermore, replacement of a hydroxyl group with a carboxyl group on the aralkyl nitrogen substituent led to a significant reduction in β2 potency, with a much smaller effect on β1 potency, thereby altering the selectivity profile of the compound. nih.govkarger.com These findings underscore the importance of the electronic and steric properties of the substituents on the aromatic ring in determining the pharmacological profile of this class of compounds.

| Aromatic Ring Substitution | Effect on Adrenoceptor Activity |

|---|---|

| 3,4-dihydroxy | Potent activation of both β1 and β2 subtypes nih.govkarger.com |

| 3,5-dihydroxy | Selectivity for the β2-subtype nih.govkarger.com |

| Replacement of 4-hydroxyl with carboxyl on N-aralkyl substituent | Significant reduction in β2 potency, smaller reduction in β1 potency nih.govkarger.com |

In Vitro Cellular Studies (non-clinical, non-toxicity focused)

The interaction of 2-(Phenethylamino)-1-phenylethanol and its analogs with cellular receptors can trigger a cascade of intracellular events known as cellular signaling pathways. These pathways are fundamental to cellular communication and regulate a wide array of physiological processes. G-protein-coupled receptors (GPCRs) are a major class of receptors through which many phenethylamine derivatives exert their effects. nih.gov

Activation of GPCRs by a ligand can lead to the activation of various downstream signaling cascades. For instance, agonists for the 5-HT2A receptor, a type of GPCR, have been shown to influence the extracellular signal-regulated kinases (ERKs) pathway. nih.gov The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.

In a broader context, studies on the related compound 2-phenylethanol (B73330) (2-PE) in Saccharomyces cerevisiae have shown that exposure to this compound can lead to significant changes in intracellular metabolic pathways, such as L-phenylalanine metabolism, folate one-carbon pool metabolism, and sulfur metabolism. nih.gov While not a direct investigation of a classical signaling pathway, this research provides insight into the cellular stress response mechanisms and metabolic reprogramming that can be induced by phenylethanol-related compounds. The degradation of 2-phenylethanol in bacteria like Pseudomonas putida also involves specific catabolic pathways, indicating that cells have evolved mechanisms to recognize and process such compounds. nih.gov

Understanding how 2-(Phenethylamino)-1-phenylethanol modulates specific cellular signaling pathways is essential for elucidating its mechanism of action at the cellular level. Future research in this area could involve investigating its effects on second messenger systems (e.g., cAMP, IP3/DAG), protein kinase cascades (e.g., PKA, PKC, MAPK), and gene expression profiles in relevant cell types.

Interactions with Specific Cell Components

Research into the cellular interactions of 2-(Phenethylamino)-1-phenylethanol is limited. Inferences about its potential activity are drawn from the known structure-activity relationships (SAR) of the wider phenethylamine and phenylethanolamine classes of compounds.

The parent compound, 2-amino-1-phenylethanol (B123470) (also known as phenylethanolamine), has been shown to interact with adrenergic and trace amine-associated receptors (TAARs). For instance, racemic phenylethanolamine displays a significantly lower affinity for the β2 adrenergic receptor compared to endogenous ligands like epinephrine and norepinephrine. Specifically, it has been found to have approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine in competition binding assays.

Furthermore, studies on the human trace amine-associated receptor 1 (TAAR1) have evaluated the enantiomers of phenylethanolamine. The R-(-) and S-(+) enantiomers exhibited ED50 values of approximately 1800 nM and 1720 nM, respectively, indicating a much lower potency compared to β-phenethylamine itself, which has an ED50 of around 106 nM.

The addition of an N-phenethyl substituent to the 2-amino-1-phenylethanol structure is predicted to alter its binding profile. SAR studies on related phenethylamine derivatives consistently show that N-substitution can significantly influence receptor affinity and selectivity. For example, in the context of serotonin 5-HT2A receptors, N-arylmethyl substitutions on phenethylamines have been demonstrated to increase affinity by as much as 300-fold compared to simpler N-alkyl substitutions. This suggests that the N-phenethyl group in 2-(Phenethylamino)-1-phenylethanol is a critical determinant of its potential cellular interactions.

Despite these insights from related compounds, direct experimental data for 2-(Phenethylamino)-1-phenylethanol is not available. Consequently, data tables detailing its binding affinities (Ki values) or functional potencies (EC50 or IC50 values) at specific cellular components cannot be constructed at this time. The scientific community awaits dedicated preclinical studies to elucidate the precise molecular interactions and pharmacological effects of this specific chemical entity.

Advanced Analytical Research Methodologies for 2 Phenethylamino 1 Phenylethanol

Chiral Separation Techniques for Enantiomers

The stereoisomers of 2-(phenethylamino)-1-phenylethanol can exhibit different biological activities, making their separation and individual analysis crucial. Chiral chromatography is the cornerstone of enantioselective separation, offering various approaches to resolve racemic mixtures.

Chiral Chromatography (e.g., HPLC with Molecularly Imprinted Polymers)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for chiral separations. The selection of a suitable Chiral Stationary Phase (CSP) is paramount for achieving enantiomeric resolution. While a broad range of CSPs are available, including polysaccharide-based and Pirkle-type phases, Molecularly Imprinted Polymers (MIPs) represent a tailored approach to chiral recognition. yakhak.orgnih.gov

MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, one of the enantiomers of 2-(phenethylamino)-1-phenylethanol. koreamed.org This "lock-and-key" mechanism provides high selectivity. The general process of creating a MIP involves the polymerization of functional and cross-linking monomers in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific binding cavities.

For the separation of phenylethanolamine analogues, MIPs have been successfully synthesized and applied for selective extraction. For instance, a MIP created with methacrylic acid as a functional monomer and ephedrine (B3423809) as a template demonstrated high recovery from human plasma. nih.gov This approach, known as MIP-based Solid-Phase Extraction (MIP-SPE), can be coupled with HPLC for the selective pre-concentration and subsequent chiral separation of the target analyte from complex matrices. nih.govnih.govnih.govnih.gov

While direct HPLC separation of 2-(phenethylamino)-1-phenylethanol enantiomers using a MIP-based CSP has not been extensively documented in publicly available literature, the principles of MIP technology suggest its high potential. A hypothetical HPLC method development would involve synthesizing a MIP with one enantiomer of 2-(phenethylamino)-1-phenylethanol and then using it as the stationary phase to separate the racemic mixture.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amines using Polysaccharide-Based CSPs

| Parameter | Condition | Reference |

| Column | Chiralpak IE, Chiralcel OD-H | yakhak.org |

| Mobile Phase | 10-30% 2-propanol in hexane (B92381) (v/v) | yakhak.org |

| Flow Rate | 1 mL/min | yakhak.org |

| Detection | UV at 254 nm | yakhak.org |

Note: This table provides typical conditions for the chiral separation of amines and may serve as a starting point for developing a method for 2-(phenethylamino)-1-phenylethanol.

Other Enantioselective Analytical Methods

Beyond HPLC with MIPs, other enantioselective methods are available for the analysis of chiral amines like 2-(phenethylamino)-1-phenylethanol. Gas Chromatography (GC) with a chiral stationary phase is a powerful technique for the separation of volatile enantiomers. For less volatile compounds, derivatization to increase volatility is a common practice. For instance, the analysis of ethanolamines by GC-MS often employs specially deactivated columns to handle their low volatility and tendency to cause peak tailing. phenomenex.com A recent patent describes a GC-MS method for determining ethanolamine (B43304) substances without derivatization, which could potentially be adapted for 2-(phenethylamino)-1-phenylethanol. google.com

Capillary Electrophoresis (CE) with a chiral selector added to the background electrolyte is another effective method for enantioseparation.

Development of High-Resolution Spectroscopic and Spectrometric Methods

Mass spectrometry (MS) coupled with chromatographic techniques provides unparalleled sensitivity and specificity for the identification and quantification of 2-(phenethylamino)-1-phenylethanol and its derivatives.

Advanced Mass Spectrometry (MS/MS, HRMS) for Metabolite and Derivative Identification

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of metabolites and derivatives. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. High-Resolution Mass Spectrometry (HRMS), such as Orbitrap™-based systems, offers the advantage of providing highly accurate mass measurements, enabling the determination of the elemental composition of both the parent molecule and its fragments. nih.gov This is particularly valuable in distinguishing between isobaric compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The coupling of a separation technique with a mass spectrometer, known as a hyphenated technique, is essential for analyzing complex biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For phenylethanolamine derivatives, derivatization is often necessary to improve their chromatographic behavior. phenomenex.com A study on the GC-MS analysis of phenylpropanoid derivatives from plant extracts demonstrates the utility of this technique for structural elucidation of related compounds. phenomenex.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is the gold standard for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules, in complex matrices. neliti.com A UPLC-MS/MS method has been developed and validated for the targeted analysis of 75 phenethylamines and their derivatives in hair, showcasing the power of this technique for comprehensive screening in forensic and clinical settings. neliti.com Similarly, a simultaneous screening method for 74 phenethylamines in urine using LC-MS/MS has been established. nih.gov These methods typically involve a simple "dilute-and-shoot" or solid-phase extraction (SPE) sample preparation followed by rapid chromatographic separation and highly selective and sensitive MS/MS detection.

Table 2: UPLC-MS/MS Parameters for the Analysis of Phenethylamines in Hair

| Parameter | Condition | Reference |

| Column | Biphenyl column (2.6 µm, 100 Å, 100 × 3.0 mm) | neliti.com |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | neliti.com |

| Detection | Scheduled Multiple Reaction Monitoring (MRM) mode | neliti.com |

| Analysis Time | 13 minutes | neliti.com |

Method Validation and Quantification in Research Matrices

The validation of an analytical method is crucial to ensure the reliability and reproducibility of the obtained results. sigmaaldrich.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA). The key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, recovery, and stability. koreamed.orgenamine.net

For the quantification of phenethylamines in biological matrices like plasma and amniotic fluid, UPLC-MS/MS methods have been successfully validated. nih.govenamine.netsigmaaldrich.com A study on the determination of phenelzine (B1198762) in human plasma using SPE-UPLC-MS/MS demonstrated good linearity, sensitivity, precision, and accuracy. neliti.com Another validated LC-MS-MS method for the analysis of 13 illicit phenethylamines in amniotic fluid also showed good recoveries and low matrix effects. enamine.net

Table 3: Typical Validation Parameters for a UPLC-MS/MS Method for Phenethylamine (B48288) Quantification

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | nih.gov |

| Precision (RSD%) | < 15% (except at LLOQ, < 20%) | neliti.com |

| Accuracy (%) | 85-115% (except at LLOQ, 80-120%) | neliti.com |

| Recovery (%) | Consistent, precise, and reproducible | neliti.com |

| Stability | Analyte stable under defined storage and processing conditions | neliti.com |

The development and validation of such robust analytical methods are essential for advancing the research on 2-(phenethylamino)-1-phenylethanol, enabling accurate quantification and a deeper understanding of its properties and behavior in various scientific investigations.

Future Research Directions and Unexplored Avenues for 2 Phenethylamino 1 Phenylethanol

The landscape of medicinal chemistry and pharmacology is in a constant state of evolution, with the exploration of novel molecular scaffolds and their derivatives driving the discovery of new therapeutic agents. The compound 2-(phenethylamino)-1-phenylethanol and its analogs represent a promising area for future investigation. While foundational knowledge has been established, significant opportunities remain for deeper exploration and innovation. This article outlines key future research directions, focusing on synthetic methodologies, stereoselective interactions, computational modeling, and novel biochemical roles.

Q & A

Q. Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry and functional group incorporation. For example, splitting patterns in aromatic protons indicate substitution positions .

- HPLC-MS : Quantifies purity and detects byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard.

- Chiral HPLC : Determines enantiomeric excess using columns like Chiralpak AD-H .

Advanced: How can reaction kinetics and inhibition effects be modeled for scale-up of enantioselective synthesis?

Methodological Answer :

Mechanistic kinetic models (e.g., Ping-Pong Bi-Bi with substrate inhibition) describe lipase-catalyzed resolutions. Parameters like (Michaelis constant) and (inhibition constant) are derived experimentally and used in reactor simulations. For instance, recirculated packed-bed reactor models incorporating axial dispersion and mass transfer effects predict >90% yield at steady state . Inhibition by 1-phenylethanol can be mitigated via in situ product removal (ISPR) using hollow-fiber membrane modules, increasing reaction rates by 35% .

Basic: How do structural modifications (e.g., hydrophobic substituents) enhance antifungal activity?

Methodological Answer :

Introducing lipophilic groups (e.g., biphenyl esters) improves membrane permeability and target binding. In imidazole derivatives, a hydrophobic "Region D" increased activity against non-albicans Candida strains by interacting with fungal ergosterol biosynthesis enzymes . Systematic SAR studies should test substituents at the phenethylamine and ethanolamine moieties, prioritizing logP values between 2–4 for optimal bioavailability.

Advanced: What NMR-based strategies elucidate interaction mechanisms between derivatives and biological targets?

Q. Methodological Answer :

- NOESY/ROESY : Detect proximity between compound protons and protein residues in solution.

- STD-NMR : Identifies epitopes of derivatives binding to fungal enzymes. For example, 2-(3',5'-dinitrobenzamido)-1-phenylethanol analogs showed conformational changes in quinine-derived chiral selectors, revealing binding modes .

- Paramagnetic relaxation enhancement (PRE) : Maps binding interfaces using spin-labeled proteins.